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molecular formula C12H10Cl2N2S2 B8541086 Bis(4-amino-2-chlorophenyl) disulfide

Bis(4-amino-2-chlorophenyl) disulfide

Cat. No. B8541086
M. Wt: 317.3 g/mol
InChI Key: DQRYQIULVDVESM-UHFFFAOYSA-N
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Patent
US07354933B2

Procedure details

76.8 g (0.4 mol) of 1,2-dichloro-4-nitrobenzene, suspended in 120 ml of water, were heated to 90° C. and treated with a solution of 62.4 g (0.8 mol) of sodium sulfide and 12.8 g (0.4 mol) of sulfur in 200 ml of water.
Quantity
76.8 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[Cl:11].[S-2:12].[Na+].[Na+].[S]>O>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([S:12][S:12][C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=2[Cl:11])=[C:3]([Cl:11])[CH:4]=1 |f:1.2.3,^3:14|

Inputs

Step One
Name
Quantity
76.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
62.4 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
12.8 g
Type
reactant
Smiles
[S]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=C1)SSC1=C(C=C(C=C1)N)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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